molecular formula C17H30S B14336241 2-Dodecyl-5-methylthiophene CAS No. 107370-29-6

2-Dodecyl-5-methylthiophene

Cat. No.: B14336241
CAS No.: 107370-29-6
M. Wt: 266.5 g/mol
InChI Key: TXFVSRABRWDZLT-UHFFFAOYSA-N
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Description

2-Dodecyl-5-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound is particularly interesting due to its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Dodecyl-5-methylthiophene, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods: Industrial production of thiophene derivatives can involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecyl-5-methylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-Dodecyl-5-methylthiophene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dodecyl-5-methylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes .

Comparison with Similar Compounds

Uniqueness: 2-Dodecyl-5-methylthiophene is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring specific solubility, stability, and reactivity characteristics .

Properties

CAS No.

107370-29-6

Molecular Formula

C17H30S

Molecular Weight

266.5 g/mol

IUPAC Name

2-dodecyl-5-methylthiophene

InChI

InChI=1S/C17H30S/c1-3-4-5-6-7-8-9-10-11-12-13-17-15-14-16(2)18-17/h14-15H,3-13H2,1-2H3

InChI Key

TXFVSRABRWDZLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)C

Origin of Product

United States

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